(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

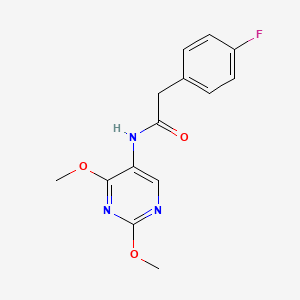

(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate is a useful research compound. Its molecular formula is C15H30N2O4 and its molecular weight is 302.415. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis Applications

Non-proteinogenic Amino Acid Synthesis : The compound is used in the synthesis of non-proteinogenic amino acids, such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives (Adamczyk & Reddy, 2001).

Bone Collagen Cross-Links : It is employed in the one-pot synthesis of bone collagen cross-links like (+)-pyridinoline and (+)-deoxypyridinoline, which are important in the study of bone health and diseases (Adamczyk, Johnson, & Reddy, 2000).

Efficient Synthesis of Benzyl Iodoalkanoates : This compound is also used in the synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, important for various chemical reactions in research (Koseki, Yamada, & Usuki, 2011).

Chemical Structure and Properties Studies

- Study of Molecular and Crystal Structures : It contributes to understanding the molecular and crystal structure of related compounds, providing insights into their chemical behavior and interactions (Kozioł et al., 2001).

Organic Synthesis

Asymmetric Synthesis : It's involved in the asymmetric synthesis of complex organic molecules like 3,6-dideoxy-3-amino-L-talose, showcasing its versatility in organic chemistry (Csatayová et al., 2011).

Synthesis of Amino Carbonate : Used in the preparation of tert-butyl aminocarbonate, an important compound for acylating amines (Harris & Wilson, 1983).

Stereocontrolled Synthesis : It plays a crucial role in the stereocontrolled synthesis of hydroxyethylene dipeptide isosteres, useful in peptide research (Nadin, Lopez, Neduvelil, & Thomas, 2001).

Biocatalysis and Polymerization

Biocatalytic Reduction : Utilized in the stereoselective synthesis of various stereochemical forms of chlorinated beta,delta-dihydroxy hexanoates, showcasing its applications in biocatalysis and synthetic chemistry (Wolberg, Hummel, & Müller, 2001).

Copolymerization : This compound is used in the copolymerization of chiral amino acid-based acetylenes, contributing to the field of polymer science (Gao, Sanda, & Masuda, 2003).

Chemical Reactions and Synthesis Methods

Efficient One-Pot Synthesis : Demonstrated in the one-pot synthesis of (+)-deoxypyridinoline, an important collagen cross-link, highlighting its utility in efficient synthesis methods (Adamczyk, Johnson, & Reddy, 1999).

Ligand Synthesis for Asymmetric Hydrogenation : It is used in the preparation of P-chiral phosphine ligands for asymmetric hydrogenation, crucial in the synthesis of pharmaceutical compounds (Imamoto et al., 2012).

Safety and Handling Studies

- Thermal Hazard Evaluation : The compound is studied for its thermal hazard, especially when mixed with metal ions, which is important for handling and safety in industrial applications (Tsai, You, Qian, & Shu, 2013).

Mecanismo De Acción

Target of Action

It is known that this compound is a derivative of the amino acid lysine . Amino acids and their derivatives are known to influence the secretion of anabolic hormones .

Mode of Action

As a lysine derivative, it is likely to interact with its targets in a manner similar to that of lysine. Lysine and its derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

As a lysine derivative, it may be involved in pathways related to protein synthesis and metabolism, given the role of lysine as a building block of proteins .

Result of Action

As a lysine derivative, it is known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Propiedades

IUPAC Name |

tert-butyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2O4/c1-14(2,3)20-12(18)11(9-7-8-10-16)17-13(19)21-15(4,5)6/h11H,7-10,16H2,1-6H3,(H,17,19)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUBESNUUMLEHL-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCN)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCCN)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4Ar,5R,6aS,6bR,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2485837.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2485841.png)

![(5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2485845.png)

![4-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2485852.png)

![N-(3,4-difluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2485856.png)